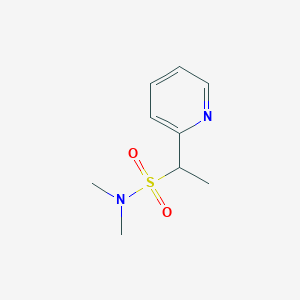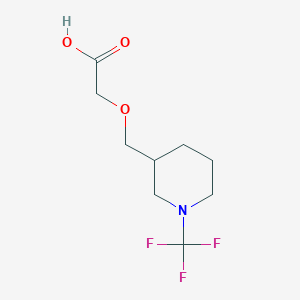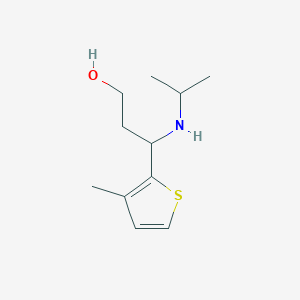
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide is an organic compound that features a pyridine ring attached to an ethanesulfonamide group with two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide typically involves the reaction of pyridine-2-ylamine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of pyridine-2-ylamine attacks the dimethyl sulfate, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine oxalate
Uniqueness
N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide is unique due to its specific structural features, such as the presence of both a pyridine ring and an ethanesulfonamide group. This combination imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-pyridin-2-ylethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-8(14(12,13)11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3 |
Clave InChI |
VATYGYSCZABQAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=N1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)







![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)

